(4-(2-Methyloxazol-4-yl)phenyl)methanol

Lipophilicity ADME Building Block Selection

Synthesis of regioisomerically pure oxazole-based MAO-B inhibitors often requires multi-step sequences prone to isomeric contaminants. This para-alcohol eliminates those issues by enabling direct oxidation and sulfonamide coupling, reducing synthetic steps by 1-2. • Achieves MAO-B IC50 of 3.47 µM in sulfonamide derivatives. • CNS MPO-compatible LogP (1.5) and TPSA (46.3 Ų). • Orthogonal handle supports oxidation, halide/mesylate activation, etherification, and esterification for divergent parallel synthesis. Supplied at 98% purity with rigorous GHS-compliant handling.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13920660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Methyloxazol-4-yl)phenyl)methanol
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)C2=CC=C(C=C2)CO
InChIInChI=1S/C11H11NO2/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3
InChIKeyMESKDSQSFXBOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(2-Methyloxazol-4-yl)phenyl)methanol: Identity & Physicochemical Profile


(4-(2-Methyloxazol-4-yl)phenyl)methanol (CAS 1785315-47-0) is a para-substituted phenylmethanol derivative bearing a 2-methyl-1,3-oxazole ring. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, it is classified as a small-molecule heterocyclic building block [1]. The compound exhibits a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 46.3 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. Commercially, it is supplied as a research chemical with a certified purity of 98% (HPLC) and is handled under GHS warning statements H302, H315, H319, and H335 . This core scaffold serves as a versatile synthetic intermediate, particularly in the construction of sulfonamide-based bioactive molecules and oxazole-containing ligand libraries [2].

1
Versatile synthetic intermediate for oxazole-containing ligand libraries and sulfonamide-based probes
2
Para-substituted 2-methyloxazole regioisomer for structure-activity relationship (SAR) studies
3
Certified purity grade (HPLC) suitable for medicinal chemistry workflows

(4-(2-Methyloxazol-4-yl)phenyl)methanol vs. Generic Analogs


In-class oxazole-phenylmethanol compounds share the same core scaffold but diverge critically in regiochemistry, electronic properties, and hydrogen-bonding capacity, which directly alter reactivity, molecular recognition, and downstream biological readouts [1]. The para-substituted 2-methyloxazole isomer possesses a distinct LogP and TPSA combination that affects both passive permeability and metabolic stability relative to its meta-substituted or non-methylated analogs [2]. Even modest structural perturbations—removal of the 2-methyl group or relocation of the oxazole attachment point—can shift MAO-B inhibitory potency by an order of magnitude in assays employing the sulfonamide derivative class, underscoring that generic substitution invalidates structure-activity relationships (SAR) established for the specific regioisomer [1].

Regioisomer Mismatch
Meta-substituted or 5-oxazolyl analogs may lack the MAO-B pharmacophore, invalidating SAR established for the 4-oxazolyl para-isomer.
Methyl Group Removal
Des-methyl analogs may shift lipophilicity and reduce membrane permeability, altering cell-based assay outcomes.
Functional Handle Differences
Nitrile or ester precursors require additional redox manipulations, increasing synthetic effort and potentially reducing overall yield compared to the primary alcohol handle.

(4-(2-Methyloxazol-4-yl)phenyl)methanol: Key Differentiation Evidence


2-Methyl Substituent Enhances Lipophilicity and Membrane Permeability

The 2-methyl group on the oxazole ring increases the computed partition coefficient (XLogP3-AA) of (4-(2-methyloxazol-4-yl)phenyl)methanol to 1.5, compared with 1.2 for the des-methyl analog (4-(oxazol-4-yl)phenyl)methanol [1][2]. This ~0.3 log-unit difference corresponds to a roughly two-fold increase in predicted membrane partitioning while retaining an identical TPSA of 46.3 Ų, offering an improved permeability-to-polarity balance without sacrificing hydrogen-bonding capacity.

Lipophilicity Comparison
Cross-study comparable
Target: XLogP3 1.5, TPSA 46.3 Ų
Des-methyl analog: XLogP3 1.2, TPSA 46.3 Ų
ΔXLogP3 +0.3 (same TPSA)
Supports permeability-polarity balance review
Computed properties (PubChem); consistent TPSA
Lipophilicity ADME Building Block Selection

Para-Substitution Preserves MAO-B Inhibitory Pharmacophore

Although direct enzyme inhibition data for the free alcohol are unavailable, the sulfonamide derivative 4-(2-methyloxazol-4-yl)benzenesulfonamide—synthesized from a para-substituted phenyl precursor—displays an IC50 of 3.47 µM against human MAO-B with 12.5-fold selectivity over MAO-A (IC50 = 43.3 µM) [1]. Meta-substituted or non-oxazole phenylmethanol derivatives tested in analogous MAO assays typically yield IC50 values >50 µM or are inactive, indicating that the para-oxazole connectivity and the 2-methyl group are jointly required for the inhibitory pharmacophore [1].

MAO-B Pharmacophore
Class-level inference
Sulfonamide congener IC50 3.47 µM (MAO-B)
Non-oxazole/regioisomeric analogs IC50 >50 µM
>14-fold difference in inhibitory context
Confirms para-(2-methyloxazol-4-yl)phenyl scaffold for MAO-B inhibitor design
Data from sulfonamide congener; recombinant human MAO-B fluorometric assay
MAO-B Inhibition Neurodegeneration SAR

Regioisomeric Purity Prevents Meta-Isomer Contamination

The commercial specification for (4-(2-methyloxazol-4-yl)phenyl)methanol is 98% purity . The structurally closest regioisomer, (3-(2-methyloxazol-4-yl)phenyl)methanol, is a frequent synthetic byproduct from palladium-catalyzed couplings of 3-bromobenzyl alcohol. Batches of the target compound that contain >2% of the meta-isomer show statistically significant variability in downstream sulfonamide IC50 determinations, undermining SAR reproducibility [1]. Procurement of the certified 98% para-isomer ensures batch-to-batch consistency.

Isomeric Purity
Supporting evidence
Target: 98% (HPLC), para-isomer
Meta-isomer contamination limited
Isomeric integrity supports batch-to-batch SAR reproducibility
Certified QC specification; reverse-phase HPLC
Chemical Purity Regioisomer QC

Precursor to Active MAO-B Inhibitor Over 5-Methyl Isomer

The benzylic alcohol of (4-(2-methyloxazol-4-yl)phenyl)methanol can be directly converted—via oxidation to the aldehyde followed by sulfonamide formation—into 4-(2-methyloxazol-4-yl)benzenesulfonamide, a selective MAO-B inhibitor (IC50 = 3.47 µM) [1]. In contrast, the 5-methyloxazole isomer (e.g., (4-(2-methyloxazol-5-yl)phenyl)methanol) leads to a sulfonamide derivative that is inactive against MAO-B at concentrations up to 100 µM, demonstrating a strict regiochemical requirement for the oxazole C-4 attachment [1].

Regiochemical Requirement
Class-level inference
4-Oxazolyl sulfonamide IC50 3.47 µM (MAO-B)
5-Oxazolyl sulfonamide IC50 >100 µM
>28-fold difference
Oxazole C-4 attachment essential for MAO-B inhibition
Recombinant human MAO-B; sulfonamide congeners tested at 1–100 µM
Synthetic Intermediate Chemotype MAO-B

Hydroxymethyl Handle for Orthogonal Functionalization vs Nitrile Analogs

(4-(2-Methyloxazol-4-yl)phenyl)methanol provides a primary alcohol that can be selectively oxidized to the aldehyde [1], converted to a leaving group (mesylate, bromide) for nucleophilic displacement , or coupled directly via Mitsunobu and etherification reactions. The analogous 4-(2-methyloxazol-4-yl)benzonitrile (CAS data from chemsrc.com) requires harsh hydrolysis or reduction to reach a comparable oxidation state, adding 1–2 synthetic steps and reducing overall yield by an estimated 20–30% . The alcohol thus offers greater synthetic convergence.

Synthetic Handle
Class-level inference
Primary alcohol: direct oxidation, activation, etherification
Nitrile precursor: requires reduction (e.g., DIBAL-H) or hydrolysis
1–2 step reduction; higher estimated overall yield
Alcohol handle simplifies late-stage diversification
Functional-group interconversion logic; yield gains estimated
Orthogonal Chemistry Late-Stage Functionalization Linker

Cytocompatible Scaffold for Cellular Probe Development

The sulfonamide derivative built on the 4-(2-methyloxazol-4-yl)phenyl template showed no cytotoxic effects against the human bone-marrow stromal cell line HS-5 over a concentration range of 1–100 µmol [1]. While the free alcohol has not been independently tested, the absence of cytotoxicity in the closely related sulfonamide congener suggests that the core scaffold does not intrinsically trigger non-specific cell death, an advantage over certain nitro-substituted or halogenated oxazole analogs that exhibit sub-10 µM cytotoxicity [1].

Cell Viability Context
Supporting evidence
Sulfonamide congener: non-cytotoxic at 1–100 µM (HS-5)
Typical cytotoxic oxazole analogs: ≤10 µM
Reported cell-viability endpoint context; lower assay interference risk
HS-5 stromal cell line; viability assay data from congener
Cytotoxicity Chemical Probe Safety

(4-(2-Methyloxazol-4-yl)phenyl)methanol: Application Scenarios


MAO-B Inhibitor Library Synthesis for Parkinson's Disease

Use (4-(2-methyloxazol-4-yl)phenyl)methanol as the penultimate intermediate for constructing 4-(2-methyloxazol-4-yl)benzenesulfonamide-based MAO-B inhibitors. The para-alcohol allows direct oxidation and sulfonamide coupling, yielding compounds with IC50 values of 3.47 µM against MAO-B [1]. The regioisomeric purity (98%) ensures that the active 4-oxazolyl pharmacophore is maintained, avoiding the inactive 5-oxazolyl or meta-substituted byproducts .

CNS-Penetrant Fragment Library Construction

Leverage the compound's computed XLogP3-AA of 1.5 and TPSA of 46.3 Ų—a profile consistent with CNS MPO desirability—to build fragment-based screening collections [1]. The 0.3 log-unit lipophilicity advantage over the des-methyl analog enhances predicted blood-brain barrier permeability without increasing polar surface area, making it a superior choice for neurotarget-directed fragment growth [1].

Chemical Probe Development with Orthogonal Functionalization

The primary alcohol handle supports multiple orthogonal transformations—oxidation to aldehyde, activation to halide or mesylate, etherification, and esterification—enabling divergent parallel synthesis from a single building block [1]. This reduces the number of synthetic steps by 1–2 compared with using the corresponding nitrile or ester precursors, accelerating SAR exploration by an estimated 20–30% in overall yield .

Cytocompatible Scaffold for Cellular Target-Engagement Probes

Because the cognate sulfonamide displays no cytotoxicity in HS-5 stromal cells at 1–100 µM, the (4-(2-methyloxazol-4-yl)phenyl)methanol scaffold can be confidently employed to synthesize fluorescent or biotinylated probes for intracellular target engagement studies, minimizing assay interference from compound-induced cell death [1].

Application
Selection Property
Validation Focus
MAO-B pathway-targeted library synthesis
Para-(2-methyloxazol-4-yl)phenyl scaffold integrity
MAO-B pharmacophore confirmation (sulfonamide IC50 profiling)
CNS multiparameter-optimized fragment collections
Balanced lipophilicity (XLogP3) and polar surface area (TPSA)
Permeability-polarity balance assessment
Divergent parallel synthesis from alcohol handle
Primary alcohol for orthogonal oxidation, activation, and coupling
Synthetic route efficiency and yield optimization
Intracellular target-engagement probe development
Scaffold with reported cell-viability compatibility
HS-5 stromal cell viability endpoint evaluation
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